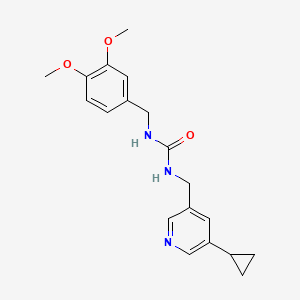

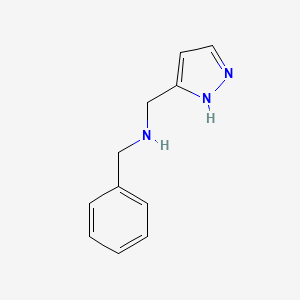

N-((1H-Pyrazol-3-yl)methyl)-1-phenylmethanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “N-((1H-Pyrazol-3-yl)methyl)-1-phenylmethanamine” is likely a derivative of pyrazole, which is a basic aromatic ring and a component of various pharmaceuticals . Pyrazole derivatives are known for their broad range of chemical and biological properties .

Chemical Reactions Analysis

The chemical reactions involving “this compound” would depend on the specific conditions and reagents present. Pyrazole derivatives have been involved in various chemical reactions, including condensation and reduction .

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific structure. Similar compounds have been found to be solid at room temperature .

Scientific Research Applications

Alzheimer's Disease Treatment

One study explored the synthesis of 3-aryl-1-phenyl-1H-pyrazole derivatives, demonstrating their in vitro efficacy as inhibitors of acetylcholinesterase (AChE) and monoamine oxidase (MAO) isoforms, MAO-A and MAO-B. These compounds, especially those with chloro and fluoro substituents, showed significant inhibitory activities, suggesting their potential as multitarget directed ligands for Alzheimer's disease treatment. The study highlighted the importance of structural modifications for enhancing selectivity and efficacy, supported by modeling studies for understanding the binding orientations within AChE and MAO-B active sites (Kumar et al., 2013).

Antipsychotic Agents

Another area of application is in the development of novel antipsychotic agents. Research on 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols highlighted their potential as antipsychotic agents, which do not interact with dopamine receptors like conventional antipsychotics, thereby reducing spontaneous locomotion in mice without causing ataxia. These findings suggest an alternative pathway for antipsychotic action, potentially leading to the development of new treatments with fewer side effects (Wise et al., 1987).

Corrosion Inhibition and Antimicrobial Applications

Pyrazole and pyrazolone derivatives have also been evaluated for their corrosion inhibition properties and antimicrobial activities. One study synthesized six derivatives and tested them as corrosion inhibitors for copper alloy in basic medium, showing high efficiency. Additionally, these compounds exhibited superior antibacterial activities against gram-positive and gram-negative bacteria compared to conventional bactericides, indicating their potential in corrosion protection and antimicrobial applications (Sayed et al., 2018).

Antimicrobial Cotton Fabrics

In the textile industry, pyrazole-based compounds have been used to enhance the antimicrobial properties of cotton fabrics. A study incorporating these compounds into liposomal chitosan emulsions for textile finishing demonstrated effective antimicrobial potentials against E. coli and Staphylococcus aureus, with minimal toxicity to skin fibroblast cell lines. This research opens avenues for developing functionalized textiles with improved health and hygiene benefits (Nada et al., 2018).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

1-phenyl-N-(1H-pyrazol-5-ylmethyl)methanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3/c1-2-4-10(5-3-1)8-12-9-11-6-7-13-14-11/h1-7,12H,8-9H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEBUOOAEYWDXFN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNCC2=CC=NN2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 6-methyl-2-sulfanylidene-4-[4-(trifluoromethyl)phenyl]-3,4-dihydro-1H-pyrimidine-5-carboxylate](/img/structure/B2681390.png)

![[2-(2-Chlorophenyl)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate](/img/structure/B2681391.png)

![(E)-[(2,4-dichlorophenyl)methoxy][(3-nitrophenyl)methylidene]amine](/img/structure/B2681392.png)

![N-(3-Chloro-4-fluorophenyl)-2-({9-methyl-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)acetamide](/img/structure/B2681393.png)

![4-{5-[(2-chlorobenzyl)amino]-4-cyano-1,3-oxazol-2-yl}-N,N-diethylbenzenesulfonamide](/img/structure/B2681395.png)

![2-((1-ethyl-3-methyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-methyl-N-(m-tolyl)acetamide](/img/structure/B2681396.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-pentoxybenzamide](/img/structure/B2681397.png)

![4,6-Dichloro-3-iodo-1H-pyrazolo[4,3-c]pyridine](/img/structure/B2681400.png)

![ethyl 2-(benzo[d]thiazole-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate](/img/structure/B2681402.png)

![N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-1-oxo-1H-isochromene-3-carboxamide](/img/structure/B2681403.png)